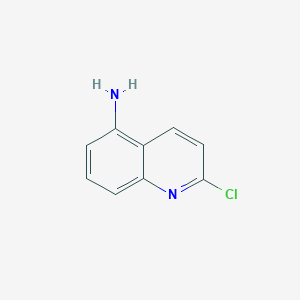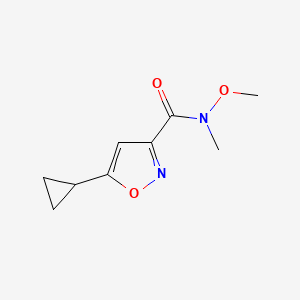![molecular formula C16H27N B1488270 (3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine CAS No. 1921261-81-5](/img/structure/B1488270.png)
(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine
Übersicht
Beschreibung
Synthesis Analysis
The compound may be used in the preparation of methyl 3′- { [ (2 S -3,3-dimethylbutan-2-yl]carbamoyl]-2,2′-binaphthalene-3-carboxylate N, N - (S)-bis (diphenylphosphanyl)-3,3-dimethyl-2-butylamine .Molecular Structure Analysis
The molecular structure of (3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine is complex. The molecule contains a total of 24 bonds. There are 7 non-H bonds, 2 rotatable bonds, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
This compound is a part of the family members of poly (triaryl)amine, which is an excellent hole-transporting and electron-blocking semiconducting material due to its electron-rich components .Physical And Chemical Properties Analysis
The molecular formula of (3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine is C7H17N . The molecular weight is 115.21658 g/mol .Wissenschaftliche Forschungsanwendungen
Chiral Catalysts & Ligands
This compound is utilized in the synthesis of chiral catalysts and ligands, which are essential for producing enantiomerically pure substances in pharmaceuticals . These catalysts are crucial for reactions that create drugs with specific desired effects while minimizing side effects.
Organic Synthesis Intermediates
It serves as an intermediate in organic synthesis processes . Its unique structure allows for the creation of complex molecules, which can be further modified to develop new compounds with potential therapeutic applications.
Material Science
Molecular Complexity
Pharmaceutical Research
As a pharmaceutical intermediate, it has potential applications in the development of new drugs, especially in the realm of central nervous system disorders where modulation of neurotransmitter systems is key .
Chemical Education
In chemical education, this compound can be used to demonstrate the principles of stereochemistry and the importance of molecular structure in determining chemical properties and reactivity .
Analytical Chemistry
It may be employed in analytical chemistry as a standard or reagent due to its well-defined properties, aiding in the calibration of instruments or the development of new analytical techniques .
Environmental Chemistry
Each of these applications leverages the unique chemical structure of “(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine” to explore new frontiers in scientific research and development. The compound’s versatility opens up a world of possibilities for researchers and scientists across various disciplines .
Safety and Hazards
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-[(2,4,6-trimethylphenyl)methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N/c1-11-8-12(2)15(13(3)9-11)10-17-14(4)16(5,6)7/h8-9,14,17H,10H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAJGMPKRCMORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




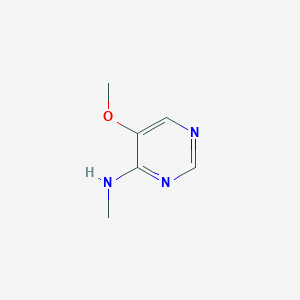
![2-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1488190.png)
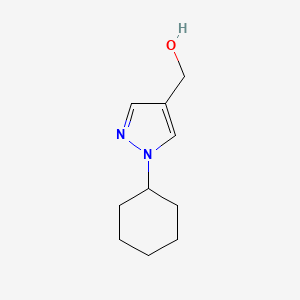
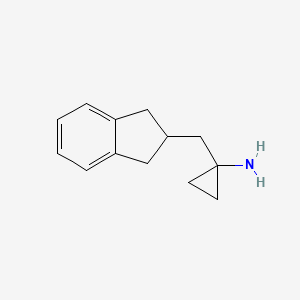

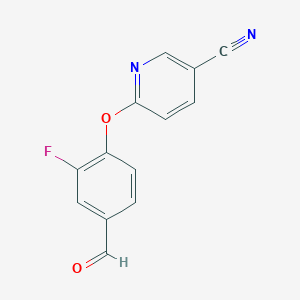
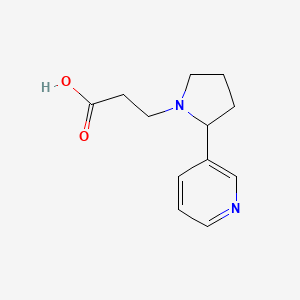

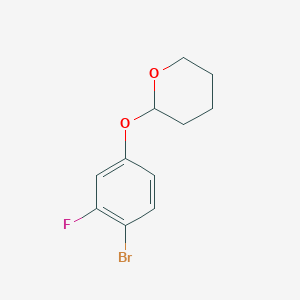
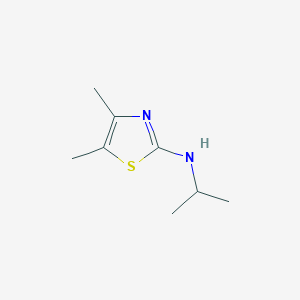
![Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1488206.png)
